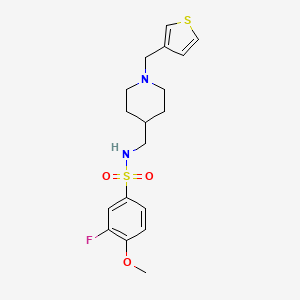

3-fluoro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

The compound 3-fluoro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring:

- A 3-fluoro-4-methoxybenzene core, providing electron-withdrawing (F) and electron-donating (OCH₃) substituents.

- A piperidin-4-ylmethyl group linked to the sulfonamide nitrogen.

- A thiophen-3-ylmethyl substituent on the piperidine ring, introducing a sulfur-containing heterocyclic moiety.

Propriétés

IUPAC Name |

3-fluoro-4-methoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O3S2/c1-24-18-3-2-16(10-17(18)19)26(22,23)20-11-14-4-7-21(8-5-14)12-15-6-9-25-13-15/h2-3,6,9-10,13-14,20H,4-5,7-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBYPJZAPXKZDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Fluoro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a fluorine atom, a methoxy group, and a thiophene ring, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and relevant research findings.

- Molecular Formula : C₁₈H₂₃FN₂O₃S

- Molecular Weight : 398.5 g/mol

- CAS Number : 952966-45-9

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of sulfonamide derivatives, including the compound . The mechanism of action typically involves inhibition of bacterial folate synthesis, which is crucial for DNA and RNA production.

-

Minimum Inhibitory Concentration (MIC) :

- The compound demonstrated significant antibacterial activity against various strains of bacteria. For instance, MIC values were reported in the range of 0.0033 to 0.046 μg/mL against Staphylococcus aureus and other Gram-positive pathogens .

- Comparative studies indicated that derivatives of similar structures showed better potency than traditional antibiotics like ampicillin and streptomycin .

- Case Study Findings :

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial DNA replication and repair, such as topoisomerases .

- Molecular Interactions : The thiophene moiety is believed to facilitate binding to specific receptors or enzymes, enhancing the compound's overall biological activity.

Table 1: Summary of Biological Activities

Applications De Recherche Scientifique

- Antiviral Properties : Recent studies have suggested that compounds with similar structures exhibit antiviral activity. For instance, N-Heterocycles have been shown to be promising antiviral agents, particularly against HIV and other viral infections. The incorporation of fluorine and methoxy groups may enhance the compound's ability to interact with viral proteins or enzymes, potentially inhibiting viral replication .

- Antibacterial Effects : The sulfonamide moiety is known for its antibacterial properties. Compounds containing benzenesulfonamide structures have been evaluated for their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that modifications in the side chains can significantly affect antibacterial potency .

- Potential in Cancer Therapy : There is emerging evidence that similar compounds may possess anticancer properties by targeting specific pathways involved in tumor growth and metastasis. The piperidine and thiophene components could play a role in modulating cellular signaling pathways that are crucial for cancer progression .

Synthesis and Derivatives

The synthesis of 3-fluoro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves several steps, typically starting from commercially available precursors:

- Starting Materials : The synthesis begins with 3-fluoro-4-methoxybenzenesulfonyl chloride and thiophenes, which are reacted with piperidine derivatives.

- Reaction Conditions : Standard conditions often include the use of bases such as triethylamine to facilitate nucleophilic substitution reactions.

Case Study 1: Antiviral Activity

A study published in MDPI demonstrated that compounds structurally related to this compound exhibited significant antiviral activity against HIV strains with resistance mutations. The study highlighted the importance of structural modifications in enhancing efficacy against resistant viral strains .

Case Study 2: Antibacterial Efficacy

Research conducted on sulfonamide derivatives indicated that modifications at the para position of the aromatic ring could lead to enhanced antibacterial activity against Gram-positive bacteria. The findings suggest that this compound could be a candidate for further development as an antibacterial agent .

Comparaison Avec Des Composés Similaires

Structural Analogues from : Dual α2A/5-HT7 Receptor Antagonists

Compounds 15–18 share a piperidin-4-ylmethyl-sulfonamide scaffold but differ in aryl substituents and linker groups:

| Compound ID | Aryl Substituent (Sulfonamide) | Piperidine Substituent | Yield (%) | Physical State | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|---|

| 15 | 3-Chlorophenyl | 2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl | 83 | Colorless oil | C₂₄H₃₁ClN₂O₄S | 479.03 |

| 16 | 5-Chloro-2-fluorophenyl | Same as 15 | 67 | Colorless oil | C₂₄H₃₀ClFN₂O₄S | 497.02 |

| 17 | 5-Chloro-2-methoxyphenyl | Same as 15 | 76 | Yellow solid | C₂₅H₃₃ClN₂O₅S | 509.06 |

| 18 | 1-Naphthyl | Same as 15 | 73 | Colorless oil | C₂₈H₃₄N₂O₄S | 494.65 |

Key Comparisons :

- Electron Effects : The target compound’s 3-fluoro-4-methoxy group balances electron withdrawal (F) and donation (OCH₃), whereas 15–18 rely on halogens (Cl, F) or methoxy for similar modulation.

- Heterocyclic Influence : The thiophen-3-ylmethyl group in the target may enhance lipophilicity and metabolic stability compared to the dihydrobenzofuran moiety in 15–18 , which contains an oxygen atom .

- Synthetic Accessibility : The target’s synthesis would likely mirror the methods for 15–18 (sulfonamide coupling via sulfonyl chlorides), but the thiophene substituent might require specialized thiophene derivatives.

Biphenyl-Oxy Derivatives from

Compounds 21, 22, 24–26 feature a piperidin-4-yl group linked to biphenyl-2-yloxyethyl chains:

| Compound ID | Aryl Substituent (Sulfonamide) | Yield (%) | Physical State | Molecular Weight |

|---|---|---|---|---|

| 21 | 3-Fluorophenyl | Not reported | Yellow oil | 469.5 |

| 22 | 3-Chlorophenyl | Not reported | Yellow oil | 486.0 |

| 24 | 2,5-Difluorophenyl | Not reported | Yellow oil | 487.5 |

| 25 | 5-Chlorothiophene-2-yl | Not reported | Yellow oil | 493.0 |

Key Comparisons :

- Sulfur vs. Oxygen Heterocycles : The target’s thiophene (sulfur) contrasts with 25 ’s thiophene-sulfonamide and 21–24 ’s benzene rings. Thiophene’s lower electronegativity may alter π-π stacking interactions in biological targets.

Trifluoromethyl-Substituted Analogues from

N-(1-(2-Chloro-4-phenylbutyl)piperidin-4-yl)-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide (17) :

Key Comparisons :

- Electron-Withdrawing Groups : The target’s fluoro substituent is less electron-withdrawing than the trifluoromethyl group in 17 , which may reduce metabolic oxidation but enhance binding affinity to hydrophobic pockets.

- Piperidine Substitution : The target’s thiophen-3-ylmethyl group offers a planar heterocycle, contrasting with 17 ’s bulky 2-chloro-4-phenylbutyl chain.

Méthodes De Préparation

Synthetic Overview and Key Intermediate Preparation

The preparation of 3-fluoro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide necessitates two primary intermediates: 3-fluoro-4-methoxybenzenesulfonyl chloride and (1-(thiophen-3-ylmethyl)piperidin-4-yl)methylamine .

Synthesis of 3-Fluoro-4-Methoxybenzenesulfonyl Chloride

The benzenesulfonamide core originates from 3-fluoro-4-methoxybenzenesulfonamide (CAS: 874767-60-9), a commercially available compound. Conversion to the sulfonyl chloride derivative is achieved via reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.

Reaction Conditions :

- Solvent : Dichloromethane (DCM) or toluene.

- Temperature : Reflux (40–80°C).

- Time : 2–4 hours.

- Yield : >85% (estimated from analogous reactions in).

The resultant sulfonyl chloride is highly reactive and must be used immediately in subsequent steps to avoid hydrolysis.

Preparation of (1-(Thiophen-3-Ylmethyl)Piperidin-4-Yl)Methylamine

This intermediate involves constructing the piperidine-thiophene backbone and introducing the primary amine group.

Step 1: Synthesis of 1-(Thiophen-3-Ylmethyl)Piperidin-4-Yl Methanol

Piperidin-4-ylmethanol is alkylated with thiophen-3-ylmethyl bromide via a nucleophilic substitution reaction.

Reaction Conditions :

- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Solvent : Dimethylformamide (DMF) or acetonitrile.

- Temperature : 60–80°C.

- Time : 6–12 hours.

Step 2: Conversion to (1-(Thiophen-3-Ylmethyl)Piperidin-4-Yl)Methylamine

The alcohol is converted to the amine via a Gabriel synthesis or Mitsunobu reaction.

Gabriel Synthesis Protocol :

Sulfonylation and Final Coupling

The final step involves reacting 3-fluoro-4-methoxybenzenesulfonyl chloride with (1-(thiophen-3-ylmethyl)piperidin-4-yl)methylamine.

Reaction Optimization

Conditions :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Base : Triethylamine (Et₃N) or pyridine to scavenge HCl.

- Molar Ratio : 1:1.2 (sulfonyl chloride:amine).

- Temperature : 0°C to room temperature.

- Time : 2–4 hours.

Workup :

- Quench with ice-c water.

- Extract with DCM, dry over Na₂SO₄, and concentrate.

Purification :

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 5.2 Hz, 1H, Thiophene-H), 7.20–7.15 (m, 2H, Ar-H), 4.10 (s, 2H, CH₂-SO₂), 3.85 (s, 3H, OCH₃), 3.50–3.40 (m, 2H, Piperidine-CH₂), 2.90–2.70 (m, 2H, Piperidine-CH₂), 2.30–2.10 (m, 1H, Piperidine-CH), 1.80–1.50 (m, 4H, Piperidine-CH₂).¹³C NMR :

δ 162.1 (C-F), 154.3 (SO₂-N), 135.2–115.4 (Ar-C), 56.7 (OCH₃), 52.1–45.8 (Piperidine-C).

Industrial-Scale Considerations and Challenges

Cost-Effective Thiophene Functionalization

The use of thiophen-3-ylmethyl bromide introduces cost challenges due to the limited commercial availability of thiophene derivatives. Alternative routes, such as Friedel-Crafts alkylation of thiophene, are under investigation.

Sulfonylation Yield Improvement

Microwave-assisted synthesis has been explored to enhance reaction efficiency, reducing coupling times to 30 minutes with comparable yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.